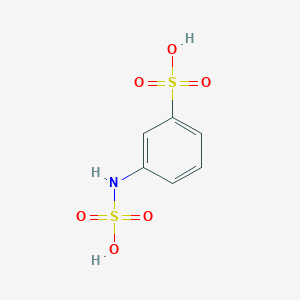![molecular formula C12H24O2Si B14303796 tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-34-6](/img/structure/B14303796.png)
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethyl groups, and a cyclopropyl group attached to a silicon atom through an oxygen bridge. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-[(prop-2-en-1-yl)oxy]cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols and amines in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
- Employed in the modification of biomolecules for enhanced stability and reactivity.
- Used in the development of silicon-based drugs and therapeutic agents .
Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry:
- Utilized in the production of silicone-based materials and coatings.
- Applied in the manufacture of adhesives and sealants .
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane involves its ability to form stable silicon-oxygen bonds. This stability allows it to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The compound can also participate in various chemical reactions, forming new bonds and structures that are useful in synthetic chemistry .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl ether
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison:
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive.
tert-Butyldimethylsilyl ether: Similar protecting group properties but different reactivity due to the absence of the cyclopropyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group, making it more reactive in certain synthetic applications.
Uniqueness: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its reactivity and stability in chemical reactions .
Properties
CAS No. |
113201-34-6 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C12H24O2Si/c1-7-10-13-12(8-9-12)14-15(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI Key |
JHHQWCLKUIEZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


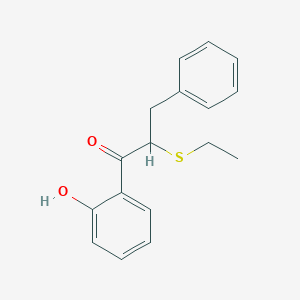
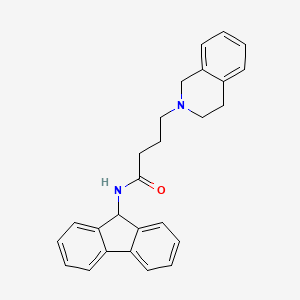
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
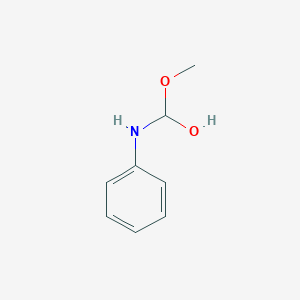
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
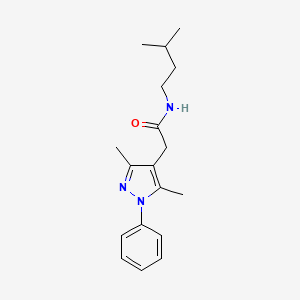
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
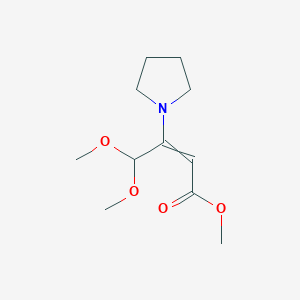
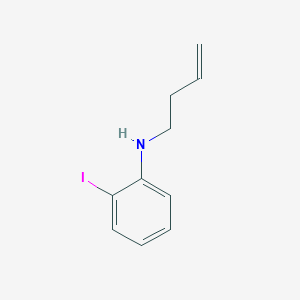
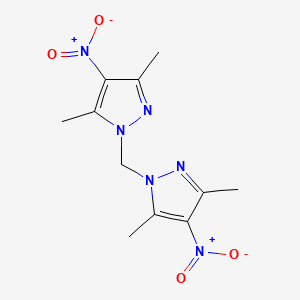
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
